9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-
Description
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- is a substituted xanthone derivative characterized by a tricyclic aromatic scaffold with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions C3, C2, and C4, respectively. Xanthones are structurally related to flavones and anthraquinones, exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties .
Properties
IUPAC Name |
3-hydroxy-2,4-dimethoxyxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-11-7-9-12(16)8-5-3-4-6-10(8)20-14(9)15(19-2)13(11)17/h3-7,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAQTPIWHUEPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480763 | |
| Record name | 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225-63-4 | |
| Record name | 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrocyclization and Oxidation Approach
Reaction Mechanism and Synthetic Pathway
The electrocyclization-oxidation strategy, pioneered by Thieme Connect researchers, involves a three-step sequence:
- Condensation : 2-Methylchromone reacts with cinnamaldehydes in the presence of a base to form (E,E)-2-(4-arylbuta-1,3-dien-1-yl)-4H-chromen-4-ones.
- Electrocyclization : The dienylchromone intermediate undergoes a thermally induced 6π-electrocyclic ring closure, forming a bicyclic structure.
- Oxidation : The cyclized product is oxidized using a mild oxidizing agent (e.g., DDQ or MnO₂) to yield the fully aromatic 1-aryl-9H-xanthen-9-one scaffold.
For 3-hydroxy-2,4-dimethoxy substitution, cinnamaldehydes with pre-installed methoxy and hydroxyl groups are employed. The one-pot nature of this method minimizes intermediate isolation, enhancing synthetic efficiency.
Optimization and Outcomes
Key parameters influencing yield and selectivity include:
- Temperature : Electrocyclization proceeds optimally at 80–100°C.
- Oxidant Choice : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) achieves >85% conversion compared to MnO₂ (~70%).
- Solvent System : Toluene or xylene facilitates both cyclization and oxidation steps.
Representative yields for analogous compounds range from 68–82% , though exact data for 3-hydroxy-2,4-dimethoxy-xanthenone remain unpublished.
Friedel-Crafts Acylation and Cyclization Method
Stepwise Synthesis
This method, detailed in IJPCBS, involves sequential functionalization and cyclization:
Protection and Acylation
- Protection of 2,6-Dimethoxyphenol :
- Reaction with chloroacetyl chloride in tetrahydrofuran (THF) yields 2,6-dimethoxyphenyl 2-chloroacetate (80–85% yield).
- Friedel-Crafts Acylation :
- The protected phenol reacts with substituted benzoic acids in Eaton’s reagent (methanesulfonic acid/P₂O₅) at reflux (4 h), producing 3-benzoyl-2,6-dimethoxyphenyl 2-chloroacetate intermediates.
Deprotection and Cyclization
- Ester Hydrolysis :
- Sodium acetate in methanol cleaves the chloroacetate group, yielding (3-hydroxy-2,4-dimethoxyphenyl)(phenyl) methanones (75–80% yield).
- Acid-Mediated Cyclization :
- Treatment with polyphosphoric acid (PPA) at 120°C induces intramolecular cyclization, forming the xanthenone core.
Comparative Analysis of Synthesis Methods
The electrocyclization route offers operational simplicity, while the Friedel-Crafts method allows greater substituent flexibility.
Chemical Reactions Analysis
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- undergoes various chemical reactions:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its pharmacological activities, it is studied for potential therapeutic applications.
Industry: Xanthone derivatives are used in the development of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- involves its interaction with various molecular targets and pathways. The compound’s bioactivity is attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . It also exhibits antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Xanthones
Structural Comparisons
Substitution Patterns
- Target Compound : 3-Hydroxy-2,4-dimethoxy-9H-xanthen-9-one
- Compound 4 () : 2,4-Dihydroxy-3,6-dimethoxy-9H-xanthen-9-one
- 3,4-Dimethoxy-9H-xanthen-9-one (Compound 16, ) :
Aromaticity and Electronic Effects
Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | LogP* | Topological PSA (Ų) |
|---|---|---|---|---|
| 3-Hydroxy-2,4-dimethoxy-xanthone | 3-OH, 2,4-OCH₃ | 274.25 | ~0.9 | ~164 |
| 2,4-Dihydroxy-3,6-dimethoxy-xanthone | 2,4-OH, 3,6-OCH₃ | 302.28 | ~0.5 | ~198 |
| 3,4-Dimethoxy-xanthone | 3,4-OCH₃ | 256.25 | ~1.5 | ~90 |
| 1,6-Dihydroxy-3-methoxy-2-prenylxanthone | 1,6-OH, 3-OCH₃, prenyl | 328.32 | ~3.0 | ~145 |
*LogP values estimated based on substituent contributions .
Anti-Inflammatory and Anti-HIV Potential
- Target Compound : Hydroxyl groups at C3 may enhance hydrogen bonding with enzymes (e.g., cyclooxygenase), while methoxy groups improve membrane permeability .
- Compound 4 () : Demonstrated anti-inflammatory activity in plant extracts, attributed to hydroxyl-methoxy synergy .
Antimicrobial Activity
- Compound [XVIII] () : Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate showed 94% inhibition of M. tuberculosis .
- C2 prenyl in [XVIII]) may alter efficacy .
Antioxidant and Nrf2 Modulation
- 3,4-Dimethoxy-xanthone (Compound 16) : Methoxy groups reduce antioxidant capacity compared to hydroxylated analogs but enhance stability under oxidative stress .
- Hydroxylated Derivatives : 3-Hydroxy-2,4-dimethoxy-xanthone may activate Nrf2 pathways due to electrophilic substituents, similar to natural xanthones like α-mangostin .
Biological Activity
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- is a member of the xanthone family, a class of compounds recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and neuroprotection.
Chemical Structure and Properties
The molecular formula for 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- is C_12H_10O_5, with a molecular weight of approximately 230.21 g/mol. The structure features hydroxyl and methoxy substituents that enhance its biological activity.
Anticancer Properties
Research indicates that xanthones exhibit significant anticancer properties through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- inhibits cell proliferation in cancer cell lines. For instance, it induces apoptosis in K-562 cells (human chronic myelogenous leukemia) by increasing cleaved PARP and decreasing Bcl-xL levels .
- Mechanism of Action : The compound modulates enzyme activities and can disrupt cell cycle progression, particularly by activating the p53 pathway, which is crucial in tumor suppression .
| Activity | Effect | Cell Line |
|---|---|---|
| Anticancer | Induces apoptosis | K-562 (leukemia) |
| Cell Cycle Arrest | Activates p53 pathway | HCT116 (colon adenocarcinoma) |
| Proliferation Inhibition | Reduces viability | Various tumor cell lines |
Anti-inflammatory Effects
Xanthones are also noted for their anti-inflammatory properties. In vitro studies suggest that 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- can reduce the production of pro-inflammatory cytokines such as IL-6 and PGE2 in macrophages stimulated by lipopolysaccharides (LPS) .
Neuroprotective Activity
The compound has shown potential in neuroprotection by mitigating oxidative stress. It can inhibit reactive oxygen species (ROS) production in neuronal cells, which is critical for preventing neurodegenerative diseases .
Case Studies and Research Findings
- Antitumor Activity : A study highlighted that xanthone derivatives including 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-, exhibited potent activity against various cancer types. The compound was effective in patient-derived neuroblastoma cells both alone and in combination with chemotherapeutics .
- Molecular Docking Studies : Research utilizing molecular docking techniques has indicated that the compound binds effectively to targets involved in cancer progression and inflammation. This binding affinity correlates with its biological efficacy .
- Comparative Analysis : In a comparative study of various xanthone derivatives, 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- was found to be among the most active against specific cancer cell lines due to its structural features that enhance solubility and bioactivity .
Q & A
Q. Basic
- NMR : Use H and C NMR to identify substituents. Methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while hydroxyl protons may show broad peaks (δ 5–6 ppm). NOESY can confirm spatial proximity of substituents.
- Mass Spectrometry : High-resolution ESI-MS/MS confirms molecular formula and fragmentation pathways (e.g., loss of methoxy groups).
- IR : Detect hydroxyl (3200–3600 cm) and carbonyl (1660–1700 cm) stretches .
How can researchers design experiments to study the antioxidant mechanisms of 3-hydroxy-2,4-dimethoxy-9H-xanthen-9-one?
Q. Advanced
- DPPH/ABTS Assays : Quantify radical scavenging activity in ethanol/PBS. Compare IC₅₀ values with controls (e.g., ascorbic acid).
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models to monitor intracellular oxidative stress reduction.
- Computational Studies : Perform DFT calculations to predict radical stabilization via substituent effects (e.g., electron-donating methoxy groups) .
How can low solubility in common solvents during in vitro assays be addressed?
Basic
Prepare stock solutions in DMSO (2 mg/mL) or DMF (1 mg/mL) with gentle warming (37°C) and sonication. For aqueous assays, dilute stocks in PBS (≤1% organic solvent). Note that insolubility in ethanol or water may require derivatization (e.g., glycosylation) to improve bioavailability .
What computational methods predict the electronic effects of substituents on the xanthone’s reactivity?
Q. Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics : Simulate solvent interactions to assess aggregation tendencies.
- SAR Studies : Correlate substituent electronegativity (e.g., hydroxy vs. methoxy) with experimental redox potentials .
How can enantiomeric purity in synthesized derivatives be ensured?
Advanced
Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and isopropanol/hexane mobile phases. Monitor enantiomeric excess (ee) via UV detection (λ = 254 nm). For asymmetric synthesis, employ TsDPEN-Ru catalysts to achieve >95% ee, as demonstrated in hydroxy ketone reductions .
What are the best practices for handling and storing this compound to prevent degradation?
Basic
Store lyophilized samples at -20°C in amber vials under inert gas (N₂). Avoid prolonged exposure to light, moisture, or high temperatures. For solutions, use stabilizers (e.g., BHT) in DMSO and aliquot to minimize freeze-thaw cycles. Monitor purity via HPLC every 6 months .
Q. Notes
- Safety : Handle with PPE; the compound may cause respiratory irritation (H335) .
- Validation : Cross-reference crystallographic data with CCDC databases to verify structural assignments.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
